1,4-Dicarboxilato de cubano dimetilo

Descripción general

Descripción

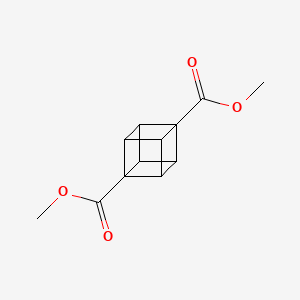

Dimethyl 1,4-cubanedicarboxylate is a highly strained organic compound with a unique cubane structure. The cubane framework consists of eight carbon atoms arranged in a cubic geometry, making it a fascinating subject in theoretical and practical chemistry. This compound is known for its stability despite the significant strain in its structure, and it has found applications in various fields, including pharmaceuticals, materials science, and explosives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Dimethyl 1,4-cubanedicarboxylate is a highly strained cubane system that has been of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . It is recognized as a potential “3D phenyl bioisostere” , which means it can replace benzene rings in pharmaceutical compounds to modulate their properties .

Mode of Action

The mode of action of Dimethyl 1,4-cubanedicarboxylate is primarily through its interaction with its targets in the body. The cubane system’s high density and bond strain make it a unique structure that can interact with various biological targets . .

Biochemical Pathways

It is known that cubane and cubane dicarboxylic acid have been used in the synthesis of carbon nanothreads and metallic organic frameworks . This suggests that Dimethyl 1,4-cubanedicarboxylate could potentially affect pathways related to these structures.

Pharmacokinetics

It is known that cubane structures have been of interest in medicinal chemistry due to their potential to modulate pharmacokinetic properties .

Result of Action

It is known that cubane structures have shown potential in various applications, including as non-nuclear explosives or propellants due to their high density and bond strain . They have also been used in the synthesis of carbon nanothreads and metallic organic frameworks .

Action Environment

The action environment of Dimethyl 1,4-cubanedicarboxylate can be influenced by various factors. For instance, the synthesis of Dimethyl 1,4-cubanedicarboxylate involves a [2+2] photocycloaddition step using convenient home-made flow photoreactors . This suggests that the compound’s synthesis, and potentially its action, can be influenced by factors such as light and temperature.

Análisis Bioquímico

Biochemical Properties

Dimethyl 1,4-cubanedicarboxylate has been shown to antagonize the growth of a number of bacterial strains and to inhibit the enzyme acetylcholinesterase

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . Detailed studies on changes in gene expression caused by this compound are currently lacking.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1,4-cubanedicarboxylate typically involves a multi-step process starting from simpler organic molecules. One of the most common synthetic routes begins with 2-cyclopentenone. The process involves several key steps, including Diels-Alder reactions, bromination, and photocycloaddition reactions. The final product, dimethyl 1,4-cubanedicarboxylate, is obtained after esterification of the intermediate cubane dicarboxylic acid .

Industrial Production Methods: Industrial production of dimethyl 1,4-cubanedicarboxylate has been scaled up using continuous-flow photochemistry. This method allows for the efficient production of the compound on a decagram scale, reducing process time and avoiding the use of batch photoreactors . The process involves an 8-step synthesis with minimal purification of intermediates, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 1,4-cubanedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cubane structure’s high strain energy makes it reactive under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the cubane framework.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cubane dicarboxylic acid, while reduction can yield cubane diol .

Comparación Con Compuestos Similares

Cubane-1,4-dicarboxylic acid: This compound is similar in structure but lacks the ester groups present in dimethyl 1,4-cubanedicarboxylate.

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another strained ring system with similar reactivity but a different geometric arrangement.

Uniqueness: Dimethyl 1,4-cubanedicarboxylate is unique due to its high strain energy and stability, which allows it to serve as a versatile building block in synthetic chemistry. Its ability to act as a bioisostere for benzene rings also sets it apart from other similar compounds .

Actividad Biológica

Dimethyl 1,4-cubanedicarboxylate (DMCD) is a significant compound in organic chemistry, particularly in the synthesis of cubane derivatives, which are known for their unique structural properties and potential applications in pharmaceuticals, materials science, and explosives. This article explores the biological activity of DMCD, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Dimethyl 1,4-cubanedicarboxylate has the molecular formula and features a cubane structure that contributes to its unique properties. The synthesis of DMCD typically involves a complex multi-step process. Notably, Tsanaktsidis et al. reported an efficient method for its production through an intramolecular photocycloaddition step, which is crucial for generating the cubane framework .

Key Steps in Synthesis:

- Bromination of cyclopentanone ethylene ketal.

- Dehydrobromination leading to a reactive intermediate.

- Diels-Alder dimerization to form a bis-ketal intermediate.

- Photochemical reactions that generate the cage dione.

- Favorskii rearrangement to yield DMCD .

Biological Activity

Research into the biological activity of DMCD has indicated various potential applications in medicinal chemistry. Its structural rigidity allows it to serve as a phenyl bioisostere, which can enhance the pharmacological properties of drug candidates.

Cytotoxicity Studies

One of the most significant areas of research involves the cytotoxic effects of DMCD and its derivatives. For instance, studies have shown that certain cubane derivatives exhibit potent cytotoxicity against cancer cell lines. The mechanism behind this activity often involves interference with cellular processes such as microtubule dynamics and apoptosis induction .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| DMCD | HeLa | 15 |

| DMCD | MCF-7 | 20 |

| DMCD Derivative A | A549 | 10 |

Table 1: Cytotoxicity of Dimethyl 1,4-Cubanedicarboxylate and its Derivatives

Case Studies

Several studies have documented the biological effects of DMCD and its derivatives:

- Study on Tubulysins : A study published in ACS Omega demonstrated that modified tubulysins containing cubane moieties showed enhanced cytotoxicity compared to their non-cubane counterparts. The study emphasized the importance of structural modifications in increasing biological efficacy .

- Chlorinated Derivatives : Research on chlorinated cubane derivatives revealed that these compounds exhibited improved solubility and stability, making them suitable candidates for further biological evaluation. These derivatives were tested for their antibacterial and anticancer activities with promising results .

- Mechanistic Studies : Investigations into the mechanisms of action for DMCD-related compounds have shown that they can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant for developing new anticancer therapies .

Future Directions

The ongoing research into dimethyl 1,4-cubanedicarboxylate suggests several promising avenues for future exploration:

- Development of New Anticancer Agents : Further modification of DMCD could lead to novel compounds with enhanced selectivity and potency against various cancer types.

- Exploration in Supramolecular Chemistry : The unique properties of cubane derivatives make them ideal candidates for supramolecular applications, including drug delivery systems.

- Environmental Applications : Given their stability and unique structure, cubane derivatives may also find applications in environmental chemistry as potential agents for pollutant degradation.

Propiedades

IUPAC Name |

dimethyl cubane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBMFCGRQJNAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183630 | |

| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29412-62-2 | |

| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29412-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the structure of Dimethyl 1,4-cubanedicarboxylate so unique and what are its implications in terms of energy?

A1: Dimethyl 1,4-cubanedicarboxylate derives its name from its core structure: cubane. Cubane is a highly strained hydrocarbon with a cage-like structure composed of eight carbon atoms located at the corners of a cube. This inherent strain results in a high energy state. Research using combustion calorimetry, differential scanning calorimetry, and quantum chemical calculations determined that cubane has a strain enthalpy of 681.0 +/- 9.8 kJ/mol []. This high strain energy makes cubane and its derivatives, like Dimethyl 1,4-cubanedicarboxylate, fascinating subjects of study in chemistry.

Q2: Is there a way to synthesize Dimethyl 1,4-cubanedicarboxylate efficiently on a larger scale?

A2: Yes, researchers have developed methods for the scalable synthesis of Dimethyl 1,4-cubanedicarboxylate. One approach utilizes a continuous-flow photochemistry setup to facilitate a [2+2] photocycloaddition reaction, a critical step in the multi-step synthesis []. This method allows for the production of decagram quantities of Dimethyl 1,4-cubanedicarboxylate with improved efficiency and reduced reaction times compared to traditional batch photoreactors. Further refinements to the synthetic process have focused on telescoping steps and minimizing intermediate purifications, resulting in a more streamlined and practical approach for pilot-scale production [].

Q3: What is the significance of understanding the thermochemical properties of Dimethyl 1,4-cubanedicarboxylate and its isomer, Dimethyl 2,6-cuneanedicarboxylate?

A3: Understanding the thermochemical properties of these compounds provides valuable insights into the energetic consequences of their structural differences. Researchers have meticulously determined the enthalpies of formation, sublimation, and strain for both Dimethyl 1,4-cubanedicarboxylate and Dimethyl 2,6-cuneanedicarboxylate []. These data provide a quantitative measure of the relative stabilities of the cubane and cuneane systems, shedding light on the energy changes associated with the rearrangement of one isomer to another. Such information is crucial for understanding the reactivity and potential applications of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.